11-(4-FLUOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
11-(4-FLUOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a phenylacetyl group, contributing to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-FLUOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an aminobenzophenone derivative with a suitable reagent, such as bromoacetyl chloride, under basic conditions to form the benzodiazepine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the benzodiazepine core in the presence of a strong base.
Addition of the Phenylacetyl Group: The phenylacetyl group is added through an acylation reaction, where the benzodiazepine core is treated with phenylacetyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow chemistry techniques are often employed to enhance reaction efficiency and yield . These methods allow for precise control over reaction conditions, reducing the risk of side reactions and improving the overall purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-(4-FLUOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
11-(4-FLUOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(4-FLUOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptor . By binding to the benzodiazepine site on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . This results in the sedative, anxiolytic, and muscle relaxant effects commonly associated with benzodiazepines .
Comparison with Similar Compounds
Similar Compounds
Flurazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.
Flunitrazepam: Known for its potent hypnotic effects and use in managing severe insomnia.
Flubromazepam: A designer benzodiazepine with structural similarities.
Uniqueness
11-(4-FLUOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl group enhances its binding affinity to the GABA receptor, while the phenylacetyl group contributes to its metabolic stability .
Properties
CAS No. |
354543-45-6 |
---|---|
Molecular Formula |
C29H27FN2O2 |
Molecular Weight |
454.5g/mol |
IUPAC Name |
6-(4-fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27FN2O2/c1-29(2)17-23-27(25(33)18-29)28(20-12-14-21(30)15-13-20)32(24-11-7-6-10-22(24)31-23)26(34)16-19-8-4-3-5-9-19/h3-15,28,31H,16-18H2,1-2H3 |
InChI Key |
FCZOFSDZBVAUFP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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